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(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol Documentation Hub

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Core Science & Biosynthesis

Foundational

The Privileged Scaffold: A Technical Guide to the Discovery, Synthesis, and Evolution of Imidazo[1,2-a]pyridines

Introduction: The "Drug Prejudice" of a Bicyclic System In the lexicon of medicinal chemistry, few heterocycles occupy the status of a "privileged scaffold" (often termed "drug prejudice" in older literature) as distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Drug Prejudice" of a Bicyclic System

In the lexicon of medicinal chemistry, few heterocycles occupy the status of a "privileged scaffold" (often termed "drug prejudice" in older literature) as distinctively as the imidazo[1,2-a]pyridine .[1][2] Structurally, it consists of a pyridine ring fused to an imidazole ring across the nitrogen bridgehead.

This 6+5 fused system is isosteric with indole and purine, yet it possesses distinct electronic properties that make it invaluable for drug design:

  • Bridgehead Nitrogen (N1): Unlike indole, the bridgehead nitrogen is part of a

    
    -excessive system but is not a hydrogen bond donor.
    
  • C3 Nucleophilicity: The C3 position is highly electron-rich, susceptible to electrophilic aromatic substitution and late-stage functionalization.

  • Lipophilicity/Solubility Balance: The scaffold offers a tunable logP profile superior to many quinoline or isoquinoline analogs.

This guide dissects the technical evolution of this scaffold, from its early 20th-century synthesis to its dominance in CNS therapeutics (Z-drugs) and its modern renaissance in anti-infective and kinase inhibitor discovery.

Historical Genesis & The "Z-Drug" Revolution

The Tschitschibabin Origins (1925)

While Aleksei Tschitschibabin is most famous for the amination of pyridines, his 1925 work laid the foundation for this scaffold.[3] He demonstrated that the condensation of 2-aminopyridine with


-haloketones yielded a fused bicyclic system. This reaction remains the industrial standard for generating the core skeleton.
The Search for Benzodiazepine Alternatives (1980s)

The 1960s and 70s were dominated by benzodiazepines (e.g., Valium). However, their side effect profile (tolerance, muscle relaxation, amnesia) necessitated more selective agents. Synthélabo (now Sanofi) screened libraries of imidazo[1,2-a]pyridines, leading to the discovery of Zolpidem (Ambien) .

  • Mechanism: Zolpidem is a positive allosteric modulator of GABA-A receptors.[4]

  • Selectivity: Unlike benzodiazepines which bind non-selectively to

    
    1, 
    
    
    
    2,
    
    
    3, and
    
    
    5 subunits, Zolpidem exhibits high affinity specifically for the
    
    
    1 subunit
    , mediating sedation without significant anxiolytic or muscle-relaxant effects.
Visualization: The Evolution Timeline

History N1 1925: Tschitschibabin First Synthesis (Condensation) N2 1980s: Synthélabo Screening Program (CNS Targets) N1->N2  Scaffold Dormancy   N3 1992: FDA Approval of Zolpidem (The Z-Drug Era) N2->N3  Selectivity Optimization   N4 1998: GBB Reaction Multicomponent Synthesis (Combinatorial Boom) N3->N4  Synthetic Demand   N5 2010s-Present Kinase Inhibitors & Anti-TB Agents N4->N5  Library Expansion  

Figure 1: Chronological evolution of the imidazo[1,2-a]pyridine scaffold from chemical curiosity to blockbuster therapeutic.

Synthetic Methodologies: From Classical to Multicomponent

Method A: The Modified Tschitschibabin Condensation

Reaction Type: Cyclocondensation Key Transformation: 2-aminopyridine +


-haloketone 

Imidazo[1,2-a]pyridine

Mechanistic Insight: The reaction proceeds via an


 attack of the pyridine ring nitrogen (the most nucleophilic site) onto the 

-carbon of the haloketone, forming an N-alkylated intermediate. This is followed by intramolecular cyclization (imino attack on the carbonyl) and dehydration.
Method B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Reaction Type: Isocyanide-based Multicomponent Reaction (IMCR) Year: 1998 (Independently reported by three groups) Significance: Allows the one-pot assembly of the scaffold with three points of diversity (C2, C3, and the fixed pyridine core).

Mechanism:

  • Formation of a Schiff base (imine) between 2-aminopyridine and an aldehyde.

  • Protonation of the imine by the acid catalyst.

  • [4+1] Cycloaddition of the isocyanide to the activated imine.

  • Isocyanide migration and aromatization.

Visualization: GBB Reaction Mechanism

GBB_Mechanism cluster_inputs A 2-Aminopyridine Imine Schiff Base Formation A->Imine B Aldehyde (R-CHO) B->Imine C Isocyanide (R'-NC) Activated Protonated Imine (Acid Catalyst) Imine->Activated + H+ (Catalyst) Adduct [4+1] Cycloaddition Intermediate Activated->Adduct + Isocyanide (C) Product 3-Amino-imidazo[1,2-a]pyridine Derivative Adduct->Product  1,3-H Shift / Aromatization  

Figure 2: Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Experimental Protocol: GBB Synthesis of a 3-Amino Derivative

Objective: Synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine via GBB reaction. Rationale: This protocol demonstrates the efficiency of Scandium(III) triflate as a Lewis Acid catalyst, which generally provides higher yields than Brønsted acids (like acetic acid) for this transformation.

Materials
  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • Benzaldehyde (1.0 mmol, 102 µL)

  • Cyclohexyl isocyanide (1.0 mmol, 124 µL)

  • Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%, 25 mg)
    
  • Solvent: Methanol (MeOH) / Dichloromethane (DCM) 1:1 mixture (2 mL)

Step-by-Step Procedure
  • Imine Pre-formation: In a 10 mL microwave vial (or round-bottom flask), dissolve 2-aminopyridine and benzaldehyde in 1 mL of MeOH. Stir at room temperature (RT) for 15 minutes.

    • Technical Note: Pre-forming the imine minimizes side reactions between the isocyanide and the aldehyde (Passerini-type byproducts).

  • Catalyst Addition: Add the Sc(OTf)

    
     catalyst to the mixture.
    
  • Component C Addition: Add cyclohexyl isocyanide followed by 1 mL of DCM.

    • Why DCM? Isocyanides often have better solubility in DCM, and the binary solvent system improves the precipitation of the final product in some cases.

  • Reaction: Seal the vial and stir at RT for 12 hours. (Alternatively, microwave irradiation at 80°C for 20 minutes accelerates the reaction significantly).

  • Monitoring: Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The product usually appears as a fluorescent spot under UV (254/365 nm).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM (10 mL) and wash with saturated NaHCO

      
       (2 x 5 mL) to remove acid traces.
      
    • Wash with brine, dry over anhydrous Na

      
      SO
      
      
      
      , and filter.
  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-30% EtOAc in Hexane).

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the cyclohexyl NH doublet (~3-5 ppm).

Structure-Activity Relationship (SAR) & Applications

The biological activity of imidazo[1,2-a]pyridines is heavily dependent on substitutions at C2, C3, and C6 positions.

The Zolpidem Pharmacophore

Zolpidem's selectivity for the GABA-A


1 subunit is driven by specific steric and electronic interactions.
PositionSubstituent in ZolpidemFunction / SAR Insight
C2 4-Methylphenyl (p-Tolyl)Provides

-stacking interactions within the lipophilic pocket of the benzodiazepine binding site.
C3 N,N-dimethylacetamideCrucial for hydrogen bonding. The distance between the amide carbonyl and the aromatic core is vital for efficacy.
C6 Methyl groupEnhances lipophilicity and metabolic stability. Substitutions here often affect intrinsic efficacy (agonist vs. antagonist).
C8 HSteric tolerance is low here; bulky groups often abolish affinity.
Emerging Therapeutic Areas
Tuberculosis (TB)

Recent screens identified imidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of QcrB , a subunit of the electron transport chain in Mycobacterium tuberculosis.

  • Key Finding: Unlike Zolpidem, these analogs require a lipophilic amide side chain at C3 to penetrate the mycobacterial cell wall.

Kinase Inhibition (Oncology)

The scaffold serves as an ATP-mimetic.

  • c-Met Inhibitors: Derivatives with a quinoline attached at the C6 position have shown nanomolar potency against c-Met (Hepatocyte Growth Factor Receptor), a target in gastric and lung cancers.

Future Outlook: Late-Stage Functionalization

The future of this scaffold lies in C-H activation . Traditional synthesis requires pre-functionalized starting materials (haloketones). Modern catalytic systems (Pd, Ru, Cu) allow for the direct functionalization of the C3-H bond of the parent imidazo[1,2-a]pyridine. This "late-stage functionalization" allows medicinal chemists to rapidly diversify a core library without reconstructing the ring system from scratch.

References

  • Tschitschibabin, A. E. (1925).[3] "Über die Tautomerie des

    
    -Aminopyridins und seiner Derivate." Berichte der deutschen chemischen Gesellschaft. 
    
  • Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters.

  • Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation." Synlett.

  • Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition.

  • Depoortère, H., et al. (1986). "Zolpidem, a novel nonbenzodiazepine hypnotic. I. Neuropharmacological and behavioral effects." Journal of Pharmacology and Experimental Therapeutics.

  • Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine.

  • Bagdi, A.K., et al. (2020). "Recent advances in the synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances.

Sources

Exploratory

Technical Guide: Biological Potentials of Novel Imidazo[1,2-a]pyridine Scaffolds

Executive Summary The imidazo[1,2-a]pyridine scaffold has evolved from a classical sedative pharmacophore (e.g., Zolpidem) into a "privileged structure" for multi-target drug discovery. Recent investigations (2024–2025)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold has evolved from a classical sedative pharmacophore (e.g., Zolpidem) into a "privileged structure" for multi-target drug discovery. Recent investigations (2024–2025) have elucidated its capacity to break isoform selectivity barriers in kinase inhibition—specifically within the PI3K/Akt/mTOR and Salt-Inducible Kinase (SIK) pathways—and to target RNA-dependent RNA polymerases (RdRp) in viral replication.

This guide moves beyond basic activity screening. It dissects the structure-activity relationships (SAR) driving these novel activities and provides self-validating experimental protocols for reproducing these findings.

The Imidazo[1,2-a]pyridine Architecture: SAR & Functionalization

The scaffold’s utility stems from its ability to orient substituents in a geometry that mimics the purine ring of ATP, making it an ideal kinase inhibitor core.

Core SAR Principles
  • C-3 Position (The "Warhead" Vector): Functionalization here is critical for target affinity. Recent data suggests that amide or sulfonamide linkers at C-3 facilitate hydrogen bonding with the hinge region of kinase domains (e.g., PI3K, CDK).

  • C-2 Position (Lipophilic Pocket Interaction): Aryl substitutions (phenyl, heteroaryl) at C-2 often occupy the hydrophobic pocket II of enzymes, enhancing potency.

  • C-6 & C-8 Positions (Electronic Tuning): Substituents here (halogens, methyl groups) modulate the pKa of the ring nitrogens and metabolic stability. For example, C-6 halogenation often improves blood-brain barrier (BBB) penetration for neurological applications.

SAR Visualization

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold C3 C-3 Position (Kinase Hinge Binding) Core->C3 Formyl/Amide/Sulfonamide Linkers C2 C-2 Position (Hydrophobic Interaction) Core->C2 Aryl/Heteroaryl Moieties C6 C-6 Position (Metabolic Stability/BBB) Core->C6 Halogens (Cl, Br) Methyl C8 C-8 Position (Electronic Tuning) Core->C8 Electron Donating/ Withdrawing Groups Out_Kinase High Affinity (PI3K, CDK, SIK1) C3->Out_Kinase C2->Out_Kinase Out_Stab ADME Optimization C6->Out_Stab C8->Out_Stab

Figure 1: Structural Activity Relationship (SAR) map highlighting critical functionalization vectors for novel biological activities.

Oncology: Breaking Kinase Selectivity Barriers

Recent studies have positioned novel imidazo[1,2-a]pyridines as potent inhibitors of the PI3K/Akt/mTOR pathway and Salt-Inducible Kinases (SIKs) .

Mechanism of Action: PI3K/Akt/mTOR Blockade

Compounds such as IP-5 and IP-6 have demonstrated IC50 values in the low micromolar range (0.01–10 µM) against breast (HCC1937) and cervical cancer lines.

  • Causality: The scaffold competes with ATP at the PI3K binding site.

  • Downstream Effect: Blockade prevents phosphorylation of Akt, leading to:

    • Downregulation of mTOR .

    • Upregulation of p53 and p21 (Cell cycle arrest).[1][2][3]

    • Activation of Caspase-3/7 and PARP cleavage (Apoptosis).[3]

Novelty: SIK1 Isoform Selectivity

A 2025 breakthrough identified specific substitution patterns on the phenyl ring (at C-2) that reverse isoform selectivity, creating SIK1-selective inhibitors (>100-fold selectivity over SIK2/SIK3).[4] This is crucial for dissecting SIK1's specific role in metastasis and metabolism without the confounding effects of pan-inhibition.

Signaling Pathway Diagram

PI3K_Pathway Drug Imidazo[1,2-a]pyridine (e.g., IP-5, IP-6) PI3K PI3K Drug->PI3K Inhibits RTK RTK Signaling RTK->PI3K Akt Akt (p-Akt) PI3K->Akt mTOR mTOR Akt->mTOR p53 p53 / p21 (Upregulation) mTOR->p53 Loss of inhibition activates Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Represses Apoptosis Apoptosis & Cell Cycle Arrest Bax->Apoptosis

Figure 2: Mechanistic pathway of PI3K/Akt/mTOR inhibition by imidazo[1,2-a]pyridine derivatives leading to apoptosis.

Infectious Diseases: Dual-Targeting Capabilities

Antibacterial: DNA Gyrase & Topoisomerase IV

Novel 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines act as dual inhibitors of bacterial GyrB and ParE subunits.[5][6][7]

  • Mechanism: They target the ATPase domain, preventing the energy-dependent supercoiling of DNA required for bacterial replication.

  • Efficacy: MIC values as low as 0.06 µg/mL against MRSA and S. pneumoniae.

  • Biofilm: Azo-linked derivatives have shown significant antibiofilm activity, disrupting the extracellular matrix of resistant strains.

Antiviral: Influenza RdRp Inhibitors

A scaffold hybridization strategy (2025) yielded compounds targeting the PAC domain of the Influenza A virus RNA-dependent RNA polymerase (RdRp).[8]

  • Key Interaction: Molecular docking reveals critical hydrogen bonds with LYS643 and GLN408 in the PAC protein.

  • Potency: IC50 values < 1.0 µM, with broad-spectrum activity against multiple strains.[9]

Validated Experimental Workflows

To ensure reproducibility (Trustworthiness), the following protocols synthesize "gold standard" methodologies from recent high-impact literature.

Protocol: Kinase Inhibition Assay (In Vitro)

Objective: Determine IC50 against PI3K or SIK1.

  • Reagent Prep: Prepare 10 mM stock of the imidazo[1,2-a]pyridine compound in 100% DMSO.

  • Enzyme Mix: Dilute recombinant kinase (e.g., PI3Kα) in reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate: Use a lipid substrate (e.g., PIP2) for PI3K or peptide substrate (e.g., AMARA) for SIKs.

  • Reaction:

    • Add 5 µL compound (serial dilutions) to 384-well plate.

    • Add 10 µL Enzyme Mix. Incubate 15 min at RT (Thermodynamic equilibration).

    • Initiate with 10 µL ATP (at Km concentration).

  • Detection: Use ADP-Glo™ or similar luminescent assay. Stop reaction after 60 min.

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to extract IC50.

Protocol: Antibacterial MIC Determination

Objective: Validate antibacterial potency against resistant strains.[9]

  • Inoculum: Adjust bacterial culture (e.g., MRSA) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well plates. Add 100 µL of compound (serial 2-fold dilutions) per well.

  • Inoculation: Add 100 µL of bacterial suspension to each well. Final volume 200 µL.

  • Controls:

    • Positive: Bacteria + Broth (No Drug).

    • Negative: Broth only.

    • Reference: Ciprofloxacin.[10]

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Validate with Resazurin dye (turns pink if live bacteria present).

Drug Discovery Workflow Diagram

Workflow Design 1. Rational Design (Scaffold Hybridization) InSilico 2. In Silico Screening (Docking: AutoDock/Glide) Target: GyrB / PI3K Design->InSilico Synthesis 3. Synthesis (Groebke-Blackburn-Bienaymé) InSilico->Synthesis InVitro 4. In Vitro Validation (Enzyme Assays & MIC) Synthesis->InVitro Cellular 5. Cellular Assays (MTT, Western Blot, Biofilm) InVitro->Cellular Cellular->Design SAR Feedback Loop Lead Lead Candidate Optimization Cellular->Lead

Figure 3: Integrated drug discovery workflow for novel imidazo[1,2-a]pyridine therapeutics.

Quantitative Data Summary

Compound ClassPrimary TargetActivity MetricKey Finding (2024-2025)
IP-5 / IP-6 PI3K/Akt/mTORIC50: 3.0 – 45 µMInduced apoptosis in HCC1937 & HeLa cells; downregulated p-Akt.
5-(2-pyrimidinyl)-IP DNA Gyrase (GyrB)MIC: 0.06 – 64 µg/mLDual inhibition of GyrB/ParE; effective against MRSA.[6][7]
Cpd 27 SIK1IC50: < 1 nM>100-fold selectivity for SIK1 over SIK2/3 (Isoform breakthrough).[4]
Hybrid HB7 LTA4H / AntioxidantS-score: -11.2 kcal/molSuperior docking affinity compared to native ligands; high radical scavenging.[11]
RdRp Inhibitors Influenza PolymeraseIC50: 0.29 – 3.0 µMBinds PAC domain; broad-spectrum anti-influenza activity.

References

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters (2025).[4] Link

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry (2025).[8] Link

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets (2024). Link

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters (2019). Link

  • 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines are antibacterial agents targeting the ATPase domains of DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters (2009).[6][7] Link

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention (2022).[2][3] Link

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Omega (2025). Link

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol in Modern Organic Synthesis

Senior Application Scientist Note: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast therapeutic potential, finding applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[4][5][6][7] Molecules such as Zolpidem and Alpidem are well-known drugs that feature this heterocyclic core.[1][3][5][8] The strategic introduction of functional groups onto this scaffold is paramount for the development of new chemical entities with enhanced potency and selectivity. (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol emerges as a particularly valuable building block, offering two distinct points for chemical modification: the bromine atom at the 2-position, ideal for cross-coupling reactions, and the hydroxymethyl group at the 6-position, which can be further elaborated or used to modulate physicochemical properties.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol in organic synthesis. We will delve into key synthetic transformations, providing not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.

Synthesis of the Building Block: (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

The synthesis of the title compound can be achieved through a reliable two-step sequence starting from commercially available 2-amino-5-bromopyridine.

Step 1: Cyclization to form 6-bromoimidazo[1,2-a]pyridine.

A common and effective method involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde. This reaction proceeds under mild conditions and offers a straightforward route to the core heterocyclic system.[9]

Step 2: Functionalization at the 6-position.

While direct hydroxymethylation can be challenging, a more common strategy involves the synthesis of an ester precursor followed by reduction. For instance, the corresponding ethyl ester can be reduced to the desired alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4).[10]

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic utility of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol lies in the reactivity of the C2-bromo substituent in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, paving the way for the rapid generation of diverse compound libraries.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[11][12] In the context of our building block, this reaction enables the introduction of various aryl and heteroaryl moieties at the 2-position of the imidazo[1,2-a]pyridine core.

Expert Insight: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and clean conversions. For heteroaromatic substrates like imidazo[1,2-a]pyridines, bulky electron-rich phosphine ligands often provide superior results by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[12] Microwave-assisted protocols can significantly shorten reaction times and improve yields.

Protocol: Suzuki-Miyaura Coupling of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol with Phenylboronic Acid

Materials:

  • (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a dry Schlenk flask, add (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-imidazo[1,2-a]pyridin-6-yl)methanol.

Data Summary Table:

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O~90
3Thiophen-2-ylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O~80

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Reactants: (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol Arylboronic Acid Base (e.g., K₂CO₃) reaction Reaction: Inert Atmosphere Heat (90 °C) reagents->reaction catalyst Catalyst: Pd(PPh₃)₄ catalyst->reaction solvent Solvent: Dioxane/Water solvent->reaction workup Workup: Extraction Drying reaction->workup purification Purification: Column Chromatography workup->purification product Product: (2-Aryl-imidazo[1,2-a]pyridin-6-yl)methanol purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[13][14] This reaction is invaluable for synthesizing anilines, N-aryl heterocycles, and other amine derivatives. Using (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol, a variety of primary and secondary amines can be introduced at the 2-position.

Expert Insight: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often required to facilitate the challenging reductive elimination step that forms the C-N bond. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) being commonly employed.

Protocol: Buchwald-Hartwig Amination of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol with Morpholine

Materials:

  • (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.) to a dry Schlenk flask.

  • Add toluene and stir for 10 minutes to form the active catalyst.

  • To a separate Schlenk flask, add (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), and a stir bar.

  • Add morpholine (1.2 equiv.) to the second flask.

  • Transfer the pre-formed catalyst solution to the flask containing the reactants via cannula.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by flash column chromatography.

Data Summary Table:

EntryAmineLigandBaseSolventYield (%)
1MorpholineXPhosNaOtBuToluene~92
2AnilineRuPhosLHMDSDioxane~88
3BenzylamineBrettPhosK₃PO₄t-BuOH~85

Logical Relationship Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol Product 2-Amino-substituted imidazo[1,2-a]pyridine ArylHalide->Product Amine Primary or Secondary Amine Amine->Product Catalyst Palladium Pre-catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Bulky Phosphine Ligand (e.g., XPhos) Ligand->Product Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Base->Product Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product

Sources

Application

Technical Guide: Chemoselective Cross-Coupling of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Strategic Overview (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is a high-value bifunctional scaffold. Its utility lies in the orthogonal reactivity of its two functional centers: the electrophilic C2-bromide and the nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is a high-value bifunctional scaffold. Its utility lies in the orthogonal reactivity of its two functional centers: the electrophilic C2-bromide and the nucleophilic C6-hydroxymethyl group.

While the imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry (found in drugs like Zolpidem and Alpidem), this specific derivative presents a unique chemoselectivity challenge. The primary objective in cross-coupling is to functionalize the C2 position without compromising the C6-alcohol or requiring tedious protection/deprotection sequences.

The Chemoselectivity Challenge
  • Site A (C2-Br): The reaction center. It is an activated heteroaryl halide but is electronically distinct from standard pyridyl halides due to the fused imidazole ring. It requires robust Pd(0) catalysis.

  • Site B (C6-CH₂OH): The liability. As a primary "benzylic-like" alcohol, it is susceptible to:

    • O-Arylation: Under strong basic conditions (e.g., NaOtBu in Buchwald-Hartwig).

    • Oxidation: Conversion to the aldehyde by Pd(II) species if oxidants or high temperatures are present.

    • Boronate Formation: Reversible binding with boronic acids, potentially dampening transmetalation rates in Suzuki couplings.

Decision Matrix & Workflow

Before selecting a protocol, analyze your coupling partner and available resources.

ReactionWorkflow Start Start: (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol CheckPartner Analyze Coupling Partner Start->CheckPartner IsBoronic Boronic Acid/Ester? CheckPartner->IsBoronic IsAmine Amine (C-N Coupling)? CheckPartner->IsAmine IsAlkyne Terminal Alkyne? CheckPartner->IsAlkyne DirectSuzuki Protocol A: Direct Aqueous Suzuki (Base: K2CO3/Cs2CO3) IsBoronic->DirectSuzuki Standard ProtectFirst Protocol B: Silyl Protection (TBS) Then Buchwald-Hartwig IsAmine->ProtectFirst Required Sonogashira Protocol C: Sonogashira (CuI Co-catalysis) IsAlkyne->Sonogashira Standard Product Final C2-Functionalized Alcohol DirectSuzuki->Product High Yield Deprotect Deprotect ProtectFirst->Deprotect Sonogashira->Product Deprotect->Product

Figure 1: Decision matrix for selecting the optimal coupling strategy based on nucleophile type.

Protocol A: Direct Suzuki-Miyaura Coupling

Best For: Aryl and Heteroaryl Boronic Acids/Esters. Mechanism: The presence of water allows the free alcohol to remain solvated and prevents the formation of inhibitory boronate esters.

Reagents & Conditions
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust, air-stable, and excellent for heteroaryl chlorides/bromides.
Ligand dppf (contained in catalyst)Large bite angle facilitates reductive elimination.
Base K₂CO₃ (2.0 - 3.0 equiv)Mild enough to avoid alcohol deprotonation; strong enough for transmetalation.
Solvent 1,4-Dioxane : Water (4:1)The biphasic nature is critical. Water activates the boronic acid.
Temperature 80°C - 90°CSufficient energy for oxidative addition without thermal degradation.
Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with:

    • (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (1.0 equiv)

    • Aryl Boronic Acid (1.2 - 1.5 equiv)

    • K₂CO₃ (2.5 equiv)

  • Solvent Addition: Add 1,4-Dioxane and Water (4:1 ratio). Concentration should be ~0.1 M - 0.2 M relative to the bromide.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 10-15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidizes the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat to 85°C for 4–12 hours. Monitor by LC-MS.

    • Note: The product will likely be more polar than the starting material.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc and wash with water (x2) and brine (x1).

    • Caution: The product contains a free alcohol and a pyridine nitrogen; it may be water-soluble. If the aqueous layer is UV-active, perform a "salting out" extraction with n-Butanol or DCM/iPrOH (3:1).

  • Purification: Flash chromatography using a DCM/MeOH gradient (0% -> 10% MeOH).

Protocol B: Protection Strategy for Buchwald-Hartwig

Best For: Amines (C-N coupling), Amides, or sensitive substrates. Why Protect? Strong bases (NaOtBu, LiHMDS) used in C-N coupling will deprotonate the C6-alcohol (pKa ~16), creating a competing alkoxide nucleophile. This leads to O-arylation side products and catalyst poisoning.

Step 1: Silyl Protection
  • Dissolve starting material in DMF (0.5 M).

  • Add Imidazole (2.0 equiv) and TBDMS-Cl (1.2 equiv).

  • Stir at RT for 2–4 hours.

  • Quench with water, extract with EtOAc. The silyl ether is lipophilic and easy to purify.

Step 2: C-N Coupling
  • Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv). Avoid alkoxide bases if possible to preserve the silyl group, though TBS is generally stable to NaOtBu at moderate temps.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous).

  • Temp: 100°C.

  • Deprotection: Treat the isolated product with TBAF (1.0 equiv) in THF to reveal the alcohol.

Protocol C: Sonogashira Coupling

Best For: Terminal Alkynes. Insight: The C6-alcohol is generally tolerated well in Sonogashira conditions, provided the solvent solubilizes the polar substrate.

Reagents & Conditions
  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2.5 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (3.0 equiv)

  • Solvent: DMF (Preferred for solubility) or THF.

Procedure
  • Dissolve (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol in DMF (0.2 M).

  • Add the terminal alkyne (1.2 equiv) and TEA (3.0 equiv).

  • Degas thoroughly (sparge with Ar).

  • Add PdCl₂(PPh₃)₂ and CuI.

  • Stir at RT initially. If conversion is slow after 2 hours, heat to 50°C.

    • Warning: High heat (>80°C) with CuI can lead to Ullmann-type side reactions or oxidative dimerization of the alkyne (Glaser coupling).

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Switch to a more electron-rich ligand like S-Phos or X-Phos (Buchwald precatalysts).
Protodeboronation Boronic acid instability.Use Boronic Esters (Pinacol) instead of acids. Lower reaction temp. Add more partner (1.5 - 2.0 equiv).
Homocoupling (R-R) Oxygen presence.[4][5]Re-evaluate degassing protocol. Ensure Argon line is strictly positive pressure.
Aldehyde Formation Oxidation of C6-OH.Ensure no oxidants are present. Verify the solvent (Dioxane) is peroxide-free.
Product in Aqueous Layer High polarity of product.Do not discard aqueous washes until mass balance is confirmed. Use DCM/MeOH (9:1) for extraction.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Suzuki coupling, highlighting the critical oxidative addition step at the C2 position.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate PdII_Int Pd(II)-Br Intermediate (C2-Insertion) OxAdd->PdII_Int TransMet Transmetalation (Base + Boronic Acid) PdII_Int->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 Regeneration Product Product: 2-Aryl-6-hydroxymethyl... RedElim->Product Substrate Substrate: (2-Br-Imidazo...) Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol.

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Reviews, 2020. (General Reactivity Context).

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Journal of Heterocyclic Chemistry. (Scaffold Importance).
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. .

  • BenchChem. "2-Bromoimidazo[1,2-a]pyridine | CAS 112581-95-0." Product Data & Safety, 2025. .

  • Organic Chemistry Portal. "Suzuki Coupling." Reaction Mechanisms & Conditions.[6][7] .

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of the Imidazo[1,2-a]pyridine Core for Drug Discovery

Introduction The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry.[1][2][3] Its rigid, bicyclic framework is present in numerous marketed drugs, demonstrating a remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a quintessential "privileged structure" in medicinal chemistry.[1][2][3] Its rigid, bicyclic framework is present in numerous marketed drugs, demonstrating a remarkable spectrum of biological activities.[4][5] Notable examples include Zolpidem and Alpidem (anxiolytic and hypnotic agents), Olprinone (a cardiotonic agent), and Saripidem (an anxiolytic).[5][6][7][8] The therapeutic versatility of this core stems from its unique electronic properties and the spatial arrangement of its nitrogen atoms, which facilitate key interactions with biological targets.[3]

Functionalization—the precise installation of chemical moieties at specific positions of the core—is the primary strategy for modulating the pharmacokinetic and pharmacodynamic properties of imidazo[1,2-a]pyridine-based compounds. This guide provides an in-depth exploration of the core's reactivity and offers detailed, field-proven protocols for its selective modification, empowering researchers in the rapid development of novel chemical entities.

Pillar 1: Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core

The functionalization strategy begins with a fundamental understanding of the scaffold's electronic landscape. The system is a fusion of an electron-rich imidazole ring and an electron-deficient pyridine ring. This electronic dichotomy governs the regioselectivity of most chemical transformations.

  • The Imidazole Moiety (Electron-Rich): The C-3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution.[6][9] This is due to the ability of the nitrogen atom at position 1 (N-1) to stabilize the resulting cationic intermediate (the Wheland intermediate) through resonance, without disrupting the aromaticity of the adjacent pyridine ring.[10][11]

  • The Pyridine Moiety (Electron-Deficient): The carbons of the pyridine ring (C-5, C-6, C-7, C-8) are less susceptible to electrophilic attack. However, C-5 is the most reactive position within this portion of the scaffold, particularly for radical or organometallic-mediated C-H activation.[4][12] Functionalization of these positions often requires harsher conditions or pre-activation, such as halogenation, to enable subsequent cross-coupling or nucleophilic aromatic substitution (SNAr) reactions.

Figure 1: Regioselectivity map of the imidazo[1,2-a]pyridine core.

Pillar 2: Protocols for Site-Selective Functionalization

The following protocols are designed as self-validating systems, providing detailed steps and explaining the causality behind experimental choices.

Protocol 1: C-3 Electrophilic Iodination

Halogenation at the C-3 position is a cornerstone transformation, providing a versatile handle for subsequent cross-coupling reactions. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this purpose.

Rationale: The electron-rich nature of C-3 allows for direct electrophilic attack by an iodonium source without the need for a strong Lewis acid catalyst. Acetonitrile is a common polar aprotic solvent that facilitates the reaction without competing with the substrate.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile (0.2 M), add N-Iodosuccinimide (NIS) (1.1 eq).

  • Reaction Execution: Stir the mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-iodo-2-phenylimidazo[1,2-a]pyridine.[13]

Protocol 2: C-3 Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is a highly atom-economical method for forging C-C bonds, avoiding the need for pre-functionalization like halogenation.[9]

Rationale: Palladium catalysts, in the presence of a suitable oxidant and ligand, can facilitate the direct coupling of the C-H bond at the C-3 position with an aryl halide. The base is crucial for the deprotonation step in the catalytic cycle.[7]

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2-phenylimidazo[1,2-a]pyridine (1.0 eq), the desired aryl bromide (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), triphenylphosphine (PPh₃, 10 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) (0.1 M).

  • Reaction Execution: Seal the tube and heat the mixture at 110-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash chromatography (silica gel) to obtain the C-3 arylated product.[14]

Figure 2: General workflow for Pd-catalyzed C-3 C-H arylation.

Protocol 3: C-3 Visible-Light-Induced Trifluoromethylation

Photoredox catalysis offers a green and efficient alternative for radical functionalization under mild conditions.[4][15]

Rationale: A photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process to generate a trifluoromethyl radical (•CF₃) from a suitable precursor (e.g., CF₃I or Langlois' reagent). This highly electrophilic radical readily attacks the electron-rich C-3 position.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a borosilicate vial, combine the imidazo[1,2-a]pyridine substrate (1.0 eq), a trifluoromethyl source (e.g., Umemoto's reagent, 1.5 eq), and a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or Eosin Y, 1-2 mol%).

  • Solvent and Degassing: Add a suitable solvent (e.g., acetonitrile or DMSO) and degas the mixture by sparging with an inert gas (Argon) for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Reaction Execution: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (40 W). Stir vigorously at room temperature for 8-16 hours.

  • Work-up and Isolation: Upon completion, remove the solvent under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel to isolate the C-3 trifluoromethylated product.

Protocol 4: C-5 Selective Alkylation via Photoredox Catalysis

While C-3 is the default site for many reactions, specific conditions can achieve functionalization at the less reactive C-5 position.

Rationale: This protocol leverages a photocatalytic radical-polar crossover mechanism. An alkyl radical, generated from an N-hydroxyphthalimide (NHP) ester under visible light, attacks the imidazo[1,2-a]pyridine core. The regioselectivity is steered towards C-5 under specific conditions, though mixtures with C-3 can occur. The choice of photocatalyst and solvent can be critical in influencing this selectivity.[4]

Step-by-Step Methodology:

  • Reagent Preparation: In a vial, dissolve the imidazo[1,2-a]pyridine substrate (1.0 eq), the alkyl N-hydroxyphthalimide (NHP) ester (1.5 eq), and Eosin Y (2 mol%) in anhydrous dimethyl sulfoxide (DMSO).

  • Degassing: Degas the solution with argon for 15 minutes.

  • Reaction Execution: Seal the vial and irradiate with a green LED lamp while stirring at room temperature for 24 hours.

  • Work-up and Isolation: Dilute the reaction mixture with water and extract with diethyl ether.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography to isolate the C-5 alkylated product.[4]

Data Summary: Functionalization Strategies

PositionReaction TypeTypical ReagentsCatalyst/ConditionsGeneral Yields
C-3 Electrophilic HalogenationNIS, NBS, NCSRoom Temp, MeCN/DCMGood to Excellent
C-3 Direct C-H ArylationAryl HalidesPd(OAc)₂, Ligand, Base, HeatModerate to Good
C-3 Radical TrifluoromethylationCF₃I, Umemoto's ReagentPhotocatalyst, Visible LightModerate to Good
C-3 Multi-Component (Arylomethylation)Glyoxylic Acid, Boronic AcidHeat, DMF/BaseModerate to Good[6]
C-5 Radical AlkylationAlkyl NHP EstersPhotocatalyst, Visible LightModerate[4]
Pyridine Ring SNArAmines, AlkoxidesBase, HeatSubstrate Dependent

Pillar 3: Application in Drug Discovery - Synthesis of Zolpidem

Zolpidem is a widely prescribed hypnotic agent that showcases the importance of precise C-2 and C-3 functionalization.[16] The synthesis involves creating the core and then installing the critical N,N-dimethylacetamide side chain at the C-3 position.

Rationale for Functional Groups:

  • C-2 (p-tolyl group): This group contributes to the selective binding to the α1 subunit of the GABA-A receptor.[17]

  • C-6 (methyl group): Modulates electronic properties and metabolic stability.

  • C-3 (acetamide side chain): This is a key pharmacophoric element essential for the hypnotic activity.

Synthetic Protocol for Zolpidem: The synthesis of Zolpidem typically begins with the construction of the core, followed by the crucial C-3 functionalization.[16][18]

  • Core Synthesis (Hantzsch-type reaction): 2-Amino-5-methylpyridine is condensed with 2-bromo-4'-methylacetophenone. The pyridine nitrogen attacks the alpha-bromoketone, followed by cyclization and dehydration to form the 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine core.[16]

  • C-3 Functionalization (Mannich-type reaction or Acylation Route):

    • Acylation Route: The core intermediate is first acylated at the C-3 position using a reagent like chloroacetyl chloride. The resulting α-chloroacetamide is then subjected to nucleophilic substitution with dimethylamine to install the final side chain.[18]

    • A common industrial synthesis involves converting the C-3 acetic acid derivative (prepared via several steps) into an acid chloride with reagents like PCl₅ or SOCl₂, followed by amidation with dimethylamine.[18]

Figure 3: Simplified synthetic workflow for the drug Zolpidem.

Conclusion

The imidazo[1,2-a]pyridine core remains a highly valuable scaffold for the development of new therapeutics. A deep understanding of its inherent reactivity, combined with a strategic application of modern synthetic methodologies—from classical electrophilic substitutions to advanced C-H activation and photoredox catalysis—allows for the precise and efficient generation of diverse molecular libraries. The protocols and insights provided herein serve as a robust foundation for researchers aiming to unlock the full potential of this privileged heterocyclic system in their drug discovery endeavors.

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.PMC.
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.MDPI.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.ACS Omega.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions.RSC Publishing.
  • Synthesis of zolpidem tartrate and analogues 9, 11.
  • Recent Advances in Visible Light-Induced C-H Functionaliz
  • Regioselective Oxidative Cross-Coupling Reaction: Synthesis of Imidazo[1,2-a]pyridine Fluorophores.Chinese Journal of Chemistry.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry.PMC.
  • Heteroaromatic imidazo[1,2-a]pyridines synthesis from C–H/N–H oxidative cross-coupling/cyclization.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.Chemistry Stack Exchange.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity.Journal of Medicinal Chemistry.
  • Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.PubMed.
  • A pattern for the synthesis of C3‐functionalized imidazo[1,2‐a]pyridines.
  • C5‐Hydroxyalkylation of imidazo[1,2‐a]pyridines.
  • A simple and efficient synthesis of hypnotic agent, zolpidem and its rel
  • Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction.The Journal of Organic Chemistry.
  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.ECHEMI.
  • Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines.PubMed.
  • C3‐Iodination of imidazo[1,2‐a]pyridines.
  • Most significant examples of Zolpidem synthesis.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.BIO Web of Conferences.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.MDPI.
  • Cu(I)- and Pd(II)-Catalyzed Synthesis of Functionalized Imidazo[1,2-a]pyridines.Synfacts.
  • Pd-catalyzed oxidative cross-coupling of imidazo[1,2-a]pyridine with arenes.SciSpace.
  • Scope of a nucleophilic aromatic substitution‐reaction of...
  • Iodine/Copper Iodide-Mediated C–H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines.The Journal of Organic Chemistry.
  • Zolpidem.Wikipedia.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2- a ]pyridines.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of imidazo[1,2-a]pyridines.Organic Chemistry Portal.
  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry.RSC Publishing.
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.The Journal of Organic Chemistry.
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents.Journal of Medicinal Chemistry.
  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions.Bentham Science Publisher.

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Application

The Strategic Application of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol in Modern Medicinal Chemistry

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system is a key structural feature in numerous marketed drugs, demonstrating a wide spectrum of therapeutic applications, from anxiolytics like alpidem to insomnia treatments such as zolpidem.[1][2] The scaffold's synthetic tractability and its ability to engage with a variety of biological targets, including kinases and enzymes implicated in neurodegenerative diseases, have cemented its importance in drug discovery.[1][2] The introduction of functional groups onto this core structure allows for the fine-tuning of a compound's pharmacological profile. In this context, (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol emerges as a highly versatile and valuable building block for the synthesis of novel therapeutic agents. The bromine atom at the 2-position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the methanol group at the 6-position provides a site for further derivatization or can act as a crucial pharmacophoric element, enhancing solubility and facilitating key interactions with biological targets.[3]

Synthesis of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol: A Proposed Route

The synthesis of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol can be strategically approached in a multi-step sequence, starting from commercially available precursors. The proposed pathway leverages well-established reactions in heterocyclic chemistry, ensuring a reliable and scalable production of this key intermediate.

Step 1: Synthesis of Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate

The initial step involves the construction of the imidazo[1,2-a]pyridine core. This is typically achieved through the condensation of an appropriately substituted 2-aminopyridine with an α-halocarbonyl compound. While various methods exist for the synthesis of imidazo[1,2-a]pyridines, a reliable approach for the 6-bromo-2-substituted variant starts with 2-amino-5-bromopyridine.[4][5]

Reaction Scheme:

Synthesis_Step1 2-amino-5-bromopyridine 2-amino-5-bromopyridine Intermediate Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate 2-amino-5-bromopyridine->Intermediate Reflux, Ethanol Methyl_bromopyruvate Methyl bromopyruvate Methyl_bromopyruvate->Intermediate

Caption: Proposed synthesis of the carboxylate intermediate.

A mixture of 2-amino-5-bromopyridine and methyl bromopyruvate in a suitable solvent such as ethanol is heated under reflux.[4] The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to afford the desired methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate.

Step 2: Reduction to (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

The final step is the reduction of the methyl ester to the primary alcohol. This transformation is a standard procedure in organic synthesis and can be accomplished using a variety of reducing agents.

Reaction Scheme:

Synthesis_Step2 Intermediate Methyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate Final_Product (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol Intermediate->Final_Product THF, 0°C to rt Reducing_Agent LiAlH4 or NaBH4/LiCl Reducing_Agent->Final_Product

Caption: Reduction of the ester to the target alcohol.

A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (THF) is highly effective for this conversion. Alternatively, for a milder approach, a mixed hydride system like sodium borohydride in the presence of a Lewis acid such as lithium chloride can be employed. The choice of reducing agent may depend on the presence of other functional groups in more complex substrates.

Application in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

The true utility of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol lies in its role as a versatile scaffold for the construction of more complex and biologically active molecules, particularly in the realm of kinase inhibitors.[6] The 2-bromo position is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a vast array of aryl and heteroaryl moieties.[7]

The Strategic Importance of the Hydroxymethyl Group

The hydroxymethyl group at the 6-position is not merely a passive spectator. Its presence can significantly influence the physicochemical properties of the final compound, often leading to improved aqueous solubility, a critical parameter for drug candidates.[3] Furthermore, the hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pocket of a target protein, thereby enhancing potency and selectivity.[8][9] The introduction of this group can also provide a new vector for metabolic functionalization, potentially leading to metabolites with altered activity or clearance profiles.[10]

Protocol: Suzuki-Miyaura Cross-Coupling of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol with a generic arylboronic acid.

Experimental Workflow:

Suzuki_Coupling_Workflow A Reactant Preparation B Inert Atmosphere A->B Evacuate & backfill with N2/Ar C Reagent Addition B->C Add solvent, base, catalyst D Reaction C->D Heat to 80-100 °C E Work-up D->E Cool, dilute, wash F Purification E->F Column chromatography

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Welcome to the technical support center for the purification of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this heterocyclic compound. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification techniques, it's crucial to understand the physicochemical properties of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol that influence its purification.

PropertyImplication for Purification
Polarity The presence of the hydroxyl (-OH) and the imidazopyridine nitrogen atoms imparts significant polarity. This suggests good solubility in polar solvents like methanol and ethanol, and dictates the choice of solvent systems for chromatography and recrystallization.
Hydrogen Bonding The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine-type nitrogen is a hydrogen bond acceptor. This can lead to strong intermolecular interactions, potentially affecting crystal lattice formation and elution behavior in chromatography.
Aromaticity The fused aromatic ring system is relatively planar, which can facilitate stacking in a crystal lattice, a favorable characteristic for recrystallization.
Potential Impurities Common impurities may include starting materials from the synthesis, such as 2-amino-5-bromopyridine derivatives, and by-products from side reactions.[1] The nature of these impurities will guide the selection of the most effective purification strategy.

II. Troubleshooting Common Purification Issues

This section addresses frequently encountered problems during the purification of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol and provides a logical, step-by-step approach to resolving them.

Recrystallization Challenges

Recrystallization is often the first line of defense for purifying solid organic compounds.[2][3] However, issues can arise.

Q1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated or cooling too rapidly.[4] The high polarity and hydrogen bonding capability of your molecule can also contribute to this phenomenon.

Troubleshooting Workflow:

Caption: Troubleshooting "oiling out" during recrystallization.

Detailed Solutions:

  • Slower Cooling: Avoid placing the hot solution directly into an ice bath. Allow it to cool gradually to room temperature on the benchtop before further cooling.

  • Mixed Solvent Systems: A common and effective technique is to dissolve the compound in a "good" solvent (e.g., methanol or ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes slightly turbid.[4] Gentle heating to clarify the solution followed by slow cooling can yield high-quality crystals. A patent for the synthesis of 6-bromoimidazo[1,2-a]pyridine suggests using an ethyl acetate/n-hexane mixed solvent for recrystallization.[1]

  • Induce Crystallization: If the solution remains clear upon cooling, try scratching the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.[4] Alternatively, if you have a small amount of pure product, add a "seed crystal" to initiate crystallization.[4]

Q2: I'm getting very low recovery after recrystallization. What are the likely causes?

A2: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.

Corrective Actions:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5]

  • Solvent Selection: Choose a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second recrystallization to recover more product.[5]

Column Chromatography Hurdles

Column chromatography is a powerful technique for separating compounds with different polarities.[6]

Q3: My compound is not eluting from the silica gel column, or it's streaking badly.

A3: This is a classic sign that your compound is too polar for the chosen mobile phase. The polar hydroxyl and nitrogen functionalities of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol can interact strongly with the acidic silanol groups on the silica gel surface.

Troubleshooting Workflow:

Caption: Troubleshooting elution problems in column chromatography.

In-Depth Explanation:

  • Increasing Eluent Polarity: A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective. For a compound like this, a common mobile phase would be a mixture of Dichloromethane (DCM) and Methanol (MeOH). You can start with a low percentage of MeOH (e.g., 1-2%) and gradually increase it. A similar compound, (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol, was purified using 2.8% MeOH in DCM.[7]

  • Tailing and Streaking: The basic nitrogen atoms in the imidazopyridine ring can interact strongly with the acidic silica gel, leading to peak tailing. Adding a small amount of a base like triethylamine or pyridine to your eluent can neutralize these active sites and result in sharper peaks and better separation.

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina is a good alternative for basic compounds. For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like methanol/water or acetonitrile/water) might be necessary.

Q4: I'm seeing co-elution of my product with a stubborn impurity.

A4: Co-elution occurs when the polarity of your product and an impurity are very similar.

Strategies for Improved Separation:

  • Optimize the Solvent System: Sometimes, a small change in the solvent system can significantly improve separation. Try different solvent combinations. For instance, if you are using Hexane/Ethyl Acetate, consider switching to DCM/Methanol or Toluene/Acetone.[5]

  • Change the Stationary Phase: As mentioned, switching from silica to alumina, or to a reversed-phase C18 column, can alter the elution order and resolve co-eluting compounds.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the go-to method. It offers much higher resolution than standard column chromatography.[8][9][10]

High-Performance Liquid Chromatography (HPLC) Purification

For achieving high purity, especially for pharmaceutical applications, HPLC is often essential.

Q5: What are the recommended starting conditions for HPLC purification of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol?

A5: Given the polar and basic nature of the molecule, a reversed-phase HPLC method is generally the most suitable.

Recommended Starting Parameters:

ParameterRecommendationRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)The non-polar stationary phase will interact with the aromatic core, while the polar mobile phase will carry the compound through.
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. B: Acetonitrile or Methanol with 0.1% of the same acid.The acidic modifier helps to protonate the basic nitrogens, leading to sharper peaks and improved retention time consistency.
Detection UV detector, typically around 230-254 nm.The imidazopyridine core has strong UV absorbance in this range.
Elution Gradient elution, e.g., starting with 10-20% B and ramping up to 90-95% B over 20-30 minutes.A gradient is usually necessary to elute the compound in a reasonable time with good peak shape.

Note: These are starting points. Method development and optimization will be necessary to achieve the best separation from your specific impurity profile.

III. Step-by-Step Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like DCM or methanol). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to dryness. Load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 100% DCM). Gradually increase the polarity by adding methanol (e.g., start with 1% MeOH in DCM, then increase to 2%, 3%, etc.).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

IV. Concluding Remarks

The purification of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol, while presenting some challenges due to its polarity and basicity, can be effectively achieved through systematic application of standard techniques like recrystallization and column chromatography. For instances requiring high purity, HPLC remains the most robust option. The key to successful purification lies in understanding the molecule's properties and methodically troubleshooting any issues that arise.

V. References

  • Acta Crystallographica Section E. (2011). 6-Bromoimidazo[1,2-a]pyridin-8-amine. Retrieved from [Link]

  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Retrieved from

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). 2-(6-Bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé reaction and studies of optical properties. Retrieved from [Link]

  • De Gruyter. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]

  • Journal of Medicinal Plants and By-products. (2021). Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. Retrieved from [Link]

  • MDPI. (2021). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Identification and removal of a cryptic impurity in pomalidomide-PEG based PROTAC. Retrieved from [Link]

  • Preprints.org. (2017). Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (6-bromoimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Sephadex LH-20 column chromatography for purification and fractionation.... Retrieved from [Link]

  • Bio-Rad. (n.d.). Chromatography. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]

  • PubMed. (2018). Validated HPLC-DAD Method for the Simultaneous Determination of Six Selected Drugs Used in the Treatment of Glaucoma. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action for (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol-Based Compounds: A Comparative Guide for Researchers

For researchers and drug development professionals navigating the intricate landscape of kinase inhibitors, rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the intricate landscape of kinase inhibitors, rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth technical comparison of methodologies to validate the activity of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol and its analogs, a class of compounds emerging as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). By inhibiting GSK-3β, these molecules hold therapeutic promise for a range of pathologies, including Alzheimer's disease, type 2 diabetes, and certain cancers, primarily through the modulation of the Wnt/β-catenin signaling pathway.[1][2]

While direct biological data for the specific compound (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is not extensively published, structure-activity relationship (SAR) studies of the broader imidazo[1,2-a]pyridine scaffold strongly suggest its activity as a GSK-3β inhibitor. This guide will, therefore, focus on the established validation pipeline for this class of compounds, offering a comparative analysis of essential experimental techniques and providing the rationale behind their application.

The Central Hypothesis: Targeting GSK-3β and the Wnt/β-Catenin Pathway

The primary mechanism of action for imidazo[1,2-a]pyridine-based compounds is the competitive inhibition of GSK-3β at the ATP-binding site.[3][4] GSK-3β is a constitutively active serine/threonine kinase that plays a pivotal role in numerous cellular processes. A key function of GSK-3β is the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. In the canonical Wnt signaling pathway, the binding of Wnt ligands to their receptors leads to the inhibition of GSK-3β. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation, differentiation, and survival.

By directly inhibiting GSK-3β, (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol-based compounds are hypothesized to mimic the effect of Wnt signaling, leading to the stabilization and nuclear accumulation of β-catenin and the subsequent activation of its downstream targets. The validation of this mechanism requires a multi-faceted approach, encompassing biochemical verification of enzyme inhibition, confirmation of target engagement in a cellular context, and assessment of the downstream cellular consequences.

A Comparative Framework for Mechanism of Action Validation

To rigorously validate the proposed mechanism, a tiered experimental approach is recommended. This involves progressing from direct, in vitro biochemical assays to more physiologically relevant cell-based and target engagement assays. Each step provides a unique layer of evidence, and together they form a self-validating system.

Tier 1: Biochemical Assays - Direct Inhibition of GSK-3β

The initial and most direct method to validate the hypothesis is to assess the compound's ability to inhibit the enzymatic activity of purified GSK-3β in vitro.

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

  • Preparation of Reagents:

    • Prepare a serial dilution of the (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol-based compound in a suitable kinase buffer.

    • Reconstitute purified, active GSK-3β enzyme and a specific peptide substrate in the kinase buffer.

    • Prepare an ATP solution at a concentration near its Km for GSK-3β.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the GSK-3β enzyme, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.[5]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.

Assay TypePrincipleAdvantagesDisadvantages
ADP-Glo™ Kinase Assay Measures ADP production via a luminescent readout.High sensitivity, broad dynamic range, compatible with high-throughput screening.Indirect measurement of kinase activity.
Radiometric Assay (³²P-ATP) Measures the incorporation of radiolabeled phosphate into a substrate.Direct and highly sensitive.Requires handling of radioactive materials, lower throughput.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.Homogeneous (no-wash) format, suitable for HTS.Can be prone to interference from fluorescent compounds.
Tier 2: Cell-Based Assays - Probing the Downstream Pathway

While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial for demonstrating that the compound can penetrate the cell membrane and modulate the Wnt/β-catenin signaling pathway as hypothesized.

This technique assesses the levels of key proteins in the signaling cascade following compound treatment.

  • Cell Culture and Treatment:

    • Culture a suitable cell line with an active Wnt/β-catenin pathway (e.g., HEK293T, SW480) in a multi-well plate.[5]

    • Treat the cells with varying concentrations of the (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol-based compound for a specified duration (e.g., 3-6 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Probe the membrane with primary antibodies specific for:

      • Phospho-GSK-3β (Ser9) - an increase indicates inhibition of GSK-3β activity.

      • Total GSK-3β - as a loading control.

      • Total β-catenin - an increase indicates stabilization.

      • A housekeeping protein (e.g., GAPDH, β-actin) - as a loading control.[6]

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels.

This luciferase-based reporter assay directly measures the transcriptional activity of the β-catenin/TCF complex.[7]

  • Cell Transfection:

    • Co-transfect cells (e.g., HEK293T) with either the TOPFlash plasmid (containing wild-type TCF/LEF binding sites) or the FOPFlash plasmid (containing mutated, non-functional binding sites) and a Renilla luciferase plasmid for normalization of transfection efficiency.[5][7]

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with the (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol-based compound.

  • Luciferase Activity Measurement:

    • After an additional 24 hours, lyse the cells and measure both firefly (from TOPFlash/FOPFlash) and Renilla luciferase activities using a dual-luciferase reporter assay system.[5]

  • Data Analysis:

    • Calculate the ratio of TOPFlash to FOPFlash activity for each treatment condition and normalize this to the Renilla luciferase activity. An increase in the TOP/FOP ratio indicates specific activation of Wnt/β-catenin signaling.[7]

G cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Validation cluster_tier3 Tier 3: Target Engagement biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo™) ic50 Determine IC50 Value biochem_assay->ic50 Direct Inhibition western_blot Western Blot (p-GSK-3β, β-catenin) ic50->western_blot protein_level Assess Protein Stabilization & Phosphorylation western_blot->protein_level reporter_assay TOPFlash/FOPFlash Reporter Assay transcriptional_activity Measure Transcriptional Activation reporter_assay->transcriptional_activity nanobret NanoBRET™ Target Engagement Assay protein_level->nanobret transcriptional_activity->nanobret direct_binding Confirm Direct Binding in Live Cells nanobret->direct_binding

Caption: A tiered workflow for validating the mechanism of action.

Tier 3: Target Engagement Assays - Confirming Direct Interaction in Live Cells

The definitive validation step is to demonstrate that the compound directly binds to GSK-3β within the complex environment of a living cell. The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a state-of-the-art method for this purpose.[8][9]

This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the apparent affinity of a test compound for its target kinase in live cells.[10]

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding a NanoLuc® luciferase-GSK-3β fusion protein.

    • Seed the transfected cells into a 96-well or 384-well plate.

  • Assay Procedure:

    • Add a cell-permeable fluorescent tracer that binds to the ATP pocket of GSK-3β to the cells.

    • Treat the cells with a serial dilution of the (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol-based compound.

    • Incubate for a defined period (e.g., 2 hours) to allow for competitive displacement of the tracer.[9]

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

  • BRET Measurement:

    • Measure the BRET signal on a luminometer equipped with appropriate filters for the donor (NanoLuc®) and acceptor (tracer) wavelengths.

  • Data Analysis:

    • The displacement of the fluorescent tracer by the test compound leads to a decrease in the BRET signal.

    • Plot the BRET ratio against the compound concentration to determine the cellular IC50, reflecting the compound's affinity for GSK-3β in a physiological context.

G cluster_0 cluster_1 NanoLuc-GSK3b Tracer Fluorescent Tracer NanoLuc-GSK3b_inhib BRET High BRET Signal Inhibitor Imidazopyridine Compound NoBRET Low BRET Signal

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Comparative Performance Data: Imidazo[1,2-a]pyridines vs. Alternative GSK-3β Inhibitors

To provide a comprehensive evaluation, it is essential to compare the performance of imidazo[1,2-a]pyridine-based compounds with other well-characterized classes of GSK-3β inhibitors.

Compound ClassExample CompoundGSK-3β IC50MechanismKey Features
Imidazo[1,2-a]pyridines Derivative 2 (Isopropoxypyridinyl)4 nM[3]ATP-competitiveHigh potency, potential for CNS penetration.[3]
Maleimides Compound 31 (Diazepinoindole analog)13 pM[11]ATP-competitiveExtremely high potency, extensive SAR studies available.[11]
Thiadiazolidinones (TDZDs) TDZD-8~2 µM[12]Non-ATP competitive (Allosteric)Lower potency but offers a different mechanism of inhibition, potentially leading to a distinct pharmacological profile.[12][13]
Pyrrolo[2,3-b]pyridines Compound [I]0.35 nM[14]ATP-competitiveHigh potency and demonstrated efficacy in an in vivo Alzheimer's disease model.[14]

Conclusion: A Robust and Self-Validating Approach

The validation of the mechanism of action for (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol-based compounds requires a systematic and multi-tiered experimental strategy. By progressing from direct biochemical inhibition assays to cell-based pathway analysis and culminating in live-cell target engagement studies, researchers can build a robust and self-validating body of evidence.

The data from imidazo[1,2-a]pyridine analogs demonstrate that this class of compounds holds significant promise as potent and selective GSK-3β inhibitors. Their performance, particularly in terms of potency, is comparable to or exceeds that of other established GSK-3β inhibitor classes. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to rigorously validate their findings and advance the development of this promising therapeutic class.

References

  • Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., Xiao, H., Krause, C. M., Clarke, W. J., ... & Dubowchik, G. M. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231–4252. [Link]

  • Cellamare, S., Caccia, C., Carenzi, G., Cini, E., Cipriani, A., Di Pietro, G., ... & Santangelo, F. (2020). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. Molecules, 25(9), 2158. [Link]

  • Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., Xiao, H., Krause, C. M., Clarke, W. J., ... & Dubowchik, G. M. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. ResearchGate. [Link]

  • Martínez, A., Alonso, M., Castro, A., Pérez, C., & Moreno, F. J. (2002). First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease. Journal of medicinal chemistry, 45(6), 1292–1299. [Link]

  • Beaulieu, J. M., Marion, S., E-Khoury, F., Sotnikova, T. D., Gainetdinov, R. R., & Caron, M. G. (2008). Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. PLoS ONE, 3(11), e3643. [Link]

  • Hartz, R. A., Ahuja, V. T., Sivaprakasam, P., Xiao, H., Krause, C. M., Clarke, W. J., ... & Dubowchik, G. M. (2023). Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. PubMed. [Link]

  • Reaction Biology. (n.d.). GSK3B NanoBRET Kinase Assay. Reaction Biology. [Link]

  • Beaulieu, J. M., Sotnikova, T. D., Marion, S., Lefkowitz, R. J., Gainetdinov, R. R., & Caron, M. G. (2004). An essential role for β-arrestin 2 in the inhibitory action of GSK-3 inhibitors. Proceedings of the National Academy of Sciences, 101(17), 6645–6650. [Link]

  • An, D., Na, S., Kim, K., Kim, H. J., & Lee, K. C. (2023). Thiadiazolidinone (TDZD) Analogs Inhibit Aggregation-Mediated Pathology in Diverse Neurodegeneration Models, and Extend C. elegans Life. International Journal of Molecular Sciences, 24(20), 15413. [Link]

  • Löscher, W., & Potschka, H. (2008). Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells. Journal of neurochemistry, 106(4), 1575–1587. [Link]

  • Wang, Y., Li, Y., Wang, Y., Li, J., & Zhang, Q. (2015). GSK-3β suppresses the proliferation of rat hepatic oval cells through modulating Wnt/β-catenin signaling pathway. Cellular signalling, 27(6), 1146–1154. [Link]

  • BioWorld. (2025, March 18). GSK-3β inhibitor demonstrates efficacy in mouse model of Alzheimer's disease. BioWorld. [Link]

Sources

Comparative

computational docking studies of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol with protein targets

Comparative Computational Docking Guide: (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol Executive Summary This guide provides a technical assessment of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (hereafter referred to as B...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Computational Docking Guide: (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Executive Summary

This guide provides a technical assessment of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (hereafter referred to as BIPM-6 ) as a ligand in computational docking studies.[1][2] Unlike fully elaborated drug candidates, BIPM-6 functions primarily as a high-value fragment (Fragment-Based Drug Design - FBDD).[1][2] Its specific substitution pattern—a reactive bromine at the C2 position and a polar hydroxymethyl group at the C6 position—creates unique "growth vectors" for lead optimization.[3]

This guide compares the docking performance of BIPM-6 against standard scaffold alternatives across three validated protein target classes: Kinases (CDK2/CLK1) , Autotaxin (ATX) , and GABA-A Receptors .[1][2][3]

Molecular Profile & Docking Significance

FeatureSpecificationComputational Relevance
Core Scaffold Imidazo[1,2-a]pyridinePrivileged structure; mimics purine (adenine) in ATP pockets.[1][2]
C2-Bromine Halogen (Br)Sigma-hole interactions ; key growth vector for Suzuki couplings (e.g., biaryl formation).[1][2][3]
C6-Methanol Hydroxymethyl (-CH₂OH)H-bond Donor/Acceptor ; probes solvent front or ribose pockets; increases solubility.[1][2][3]
LogP (Calc) ~0.9 - 1.2Ideal for FBDD (Rule of 3 compliant); high ligand efficiency (LE) potential.[1][2][3]

Comparative Performance Analysis

Scenario A: Kinase ATP-Binding Site (Target: CDK2 / CLK1)

Context: Imidazo[1,2-a]pyridines are classic Type I kinase inhibitors.[1][2][3] They typically bind to the hinge region via the N1 acceptor.[1][3]

Comparison: BIPM-6 vs. Standard Adenine Mimic (Purine)

MetricBIPM-6 (Fragment) Purine (Standard Fragment) Analysis
Binding Mode Monodentate/Bidentate. N1 accepts H-bond from hinge (e.g., Leu83 in CDK2).[1][2][3] C2-Br points toward the gatekeeper residue.[1][2][3]Bidentate. N1/N6 form donor-acceptor pair with hinge.[1][2][3]BIPM-6 is less promiscuous than purine.[1][2][3] The C2-Br provides a "selectivity filter" based on the size of the gatekeeper residue.
Binding Energy -6.5 to -7.2 kcal/mol-6.0 to -6.8 kcal/molThe bromine atom contributes ~0.5 kcal/mol via hydrophobic desolvation and van der Waals contacts.[1][2]
Ligand Efficiency High (>0.45) Moderate (0.35 - 0.[1][2][3]40)BIPM-6 is a more efficient binder per heavy atom, making it a superior starting point for growing leads.[1][3]

Critical Insight: In docking simulations (e.g., PDB: 1HCK), the C6-hydroxymethyl group often rotates to form water-mediated bridges with the Asp-Phe-Gly (DFG) motif or solvent, stabilizing the pose unlike the unsubstituted core.[1]

Scenario B: Hydrophobic Channel Occupancy (Target: Autotaxin)

Context: Autotaxin (ATX) has a hydrophobic pocket where lipid-like inhibitors bind.[1][2][3] Imidazo[1,2-a]pyridines have been crystallized in this pocket (Ref: J. Med. Chem. 2017).[1][2][3][4]

Comparison: BIPM-6 vs. (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol (Isomer)

MetricBIPM-6 (2-Br, 6-CH₂OH) Isomer (6-Cl, 2-CH₂OH) Analysis
Shape Complementarity Linear Extension. The 2-Br extends the core axis, fitting deep narrow pockets.[1][2]Lateral Bulk. The 6-Cl widens the core, requiring a broader pocket.[1][2][3]BIPM-6 is superior for deep, narrow hydrophobic tunnels due to the linear vector of the C2-Br bond.
Solvation Penalty LowerHigherThe 6-hydroxymethyl in BIPM-6 is more solvent-exposed in typical ATX binding modes, reducing the desolvation penalty compared to burying the polar group deep in the pocket.[1]
Scenario C: Fragment Elaboration Potential (Growth Vectors)

Docking is not just about the current fit, but the potential fit.[1][2][3]

  • Vector 1 (C2-Br): Docking grids show this vector points into the hydrophobic back-pocket (Kinases) or the benzodiazepine binding pocket (GABA-A).[1][2][3] It is the primary site for appending aryl groups.[1][2][3]

  • Vector 2 (C6-CH₂OH): This vector points towards the solvent front .[1][2][3] Docking studies suggest converting the alcohol to an ether or amine allows access to surface residues (e.g., Lys/Glu) for salt bridges.[1][3]

Validated Experimental Protocol

To replicate these findings, follow this self-validating computational workflow.

Step 1: Ligand Preparation[1][2][3]
  • Generation: Generate 3D conformers of BIPM-6.

  • Protonation: Set pH to 7.4. The pyridine nitrogen (N1) is weakly basic (pKa ~5-6) and should remain unprotonated to act as a H-bond acceptor.[1][2][3]

  • Minimization: Use OPLS3e or MMFF94 force field.[1][2][3] Crucial: Allow the C6-hydroxymethyl group to rotate freely during minimization to find the lowest energy H-bond intramolecular network (if any).

Step 2: Receptor Grid Generation (Example: CDK2)
  • Source: Retrieve PDB ID 1HCK (high resolution).[1][2][3]

  • Clean-up: Remove water molecules except the conserved water bridging the gatekeeper (if present).[1][2][3]

  • Grid Box: Center on the hinge residue (Leu83).[1][2][3]

    • Dimensions: 20Å x 20Å x 20Å (Standard) vs. 12Å x 12Å x 12Å (Fragment Mode) .

    • Recommendation: Use the smaller box.[1][2][3] Fragments wander in large boxes, producing false positives.[1][2][3]

Step 3: Docking Parameters (AutoDock Vina / Glide)[1][2][3]
  • Exhaustiveness: Set to 32 (High). Fragments have shallow energy wells; standard sampling (8) is insufficient.[1][2][3]

  • Interaction Constraints: Enforce a H-bond constraint at the hinge backbone NH (e.g., Leu83).[1][2][3] This filters out "upside-down" poses that are chemically irrelevant for this scaffold.[1][2][3]

  • Scoring: Use Ligand Efficiency (LE) rather than raw

    
    .
    
    

Visualization: Fragment-to-Lead Workflow

The following diagram illustrates the decision logic for docking BIPM-6 and selecting growth vectors based on the docking results.

FBDD_Workflow Start Input: BIPM-6 Fragment Target_Select Select Target Class Start->Target_Select Kinase Kinase (ATP Pocket) Target_Select->Kinase Hinge Binder GABA GABA-A (Benzodiazepine Site) Target_Select->GABA Allosteric Modulator Docking Constrained Docking (Hinge/Pharmacophore) Kinase->Docking GABA->Docking Analysis_Br Analyze C2-Br Vector (Hydrophobic/Gatekeeper) Docking->Analysis_Br Analysis_OH Analyze C6-OH Vector (Solvent/Ribose) Docking->Analysis_OH Outcome_1 Strategy A: Suzuki Coupling (Aryl) Analysis_Br->Outcome_1 Deep Pocket Available Outcome_2 Strategy B: Ether/Amine Linker Analysis_OH->Outcome_2 Solvent Exposed

Caption: Logic flow for assessing BIPM-6 binding modes. The C2-Br and C6-OH serve as distinct "growth vectors" depending on the target pocket topology.

References

  • Imidazo[1,2-a]pyridine Kinase Inhibitors (CLK1/DYRK1A)

    • Title: Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.[1][3][5][6][7]

    • Source: European Journal of Medicinal Chemistry (2016).[1][2][3][5]

    • Relevance: Validates the scaffold as a hinge binder and provides SAR d
    • URL:[Link]

  • Autotaxin Inhibitor Binding Modes

    • Title: Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors.
    • Source: Journal of Medicinal Chemistry (2017).[1][2][3]

    • Relevance: Demonstrates the binding of the imidazo[1,2-a]pyridine core in hydrophobic channels (relevant for the 2-Br vector).
    • URL:[Link]

  • Fragment-Based Drug Design (FBDD) Principles

    • Title: Fragment-based drug discovery: wh
    • Source: RSC Medicinal Chemistry.[1][2][3][8]

    • Relevance: Provides the theoretical framework for analyzing small fragments like BIPM-6 (Ligand Efficiency, Vector Analysis).
    • URL:[Link]

  • PubChem Compound Summary: 2-Bromoimidazo[1,2-a]pyridine

    • Source: National Center for Biotechnology Information (2025).[1][2][3]

    • Relevance: Physicochemical properties and safety data for the core building block.[1][2][3][9]

    • URL:[Link][1][2][3]

Sources

Validation

Strategic Evaluation of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol Scaffolds: Novelty, IP Landscape, and Functional Superiority

Part 1: The Strategic Value of the Scaffold In the crowded landscape of nitrogen heterocycles, the imidazo[1,2-a]pyridine core is a "privileged structure"—a scaffold capable of binding to diverse biological targets with...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Value of the Scaffold

In the crowded landscape of nitrogen heterocycles, the imidazo[1,2-a]pyridine core is a "privileged structure"—a scaffold capable of binding to diverse biological targets with high affinity. However, the specific derivative (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol represents a highly tactical "bifunctional hub" that offers distinct advantages over generic analogs.

The "Dual-Handle" Advantage

Unlike the standard Zolpidem-like cores (often functionalized only at C3), this scaffold provides two orthogonal reactive sites that allow for rapid library generation and intellectual property (IP) diversification:

  • The C2-Bromo "Warhead" Handle: The C2 position is electronically distinct from the nucleophilic C3. The bromine atom here serves as a prime electrophile for Suzuki-Miyaura cross-coupling, allowing the introduction of biaryl diversity (the primary pharmacophore) without touching the sensitive C3 position.

  • The C6-Methanol "Solubility" Handle: The hydroxymethyl group at C6 is not just a passive substituent. It serves as:

    • A Metabolic Soft Spot: Can be oxidized to a carboxylic acid (polar tail).

    • A Solubility Enhancer: Lowers LogP compared to the 6-methyl analog.

    • A Linker: Can be etherified or aminated to attach PROTAC linkers or fluorophores.

Part 2: Patentability & Novelty Assessment

To assess if your derivative is patentable, you must move beyond simple structural novelty and demonstrate "non-obviousness" (inventive step). This section outlines the logic flow for that assessment.

The "Markush" Trap

Many broad patents (Markush structures) cover the imidazo[1,2-a]pyridine core. However, they often exemplify simple alkyl or halo groups.

  • Your Opportunity: If the prior art exemplifies a 6-methyl group, and your 6-hydroxymethyl derivative shows unexpected solubility or metabolic stability (e.g., a 10-fold increase in half-life), this "unexpected result" is the basis for a strong patent claim.

Visualization: IP Decision Tree

The following diagram outlines the critical path for determining the patentability of your specific derivative.

IP_Assessment Start Start: Proposed Derivative Search Prior Art Search (SciFinder/Espacenet) Start->Search ExactMatch Exact Structure Known? Search->ExactMatch Novelty NOVELTY ESTABLISHED ExactMatch->Novelty No Weak Weak Position (Likely Rejection) ExactMatch->Weak Yes Obviousness Is the modification 'Obvious' to a PHOSITA? Novelty->Obviousness DataCheck Do you have Comparative Data? Obviousness->DataCheck Maybe/No Obviousness->Weak Yes (Bioisostere w/o benefit) Patentable HIGH PATENTABILITY (Novel + Non-Obvious) DataCheck->Patentable Yes (Superior Solubility/Potency) DataCheck->Weak No

Figure 1: Decision logic for assessing patent viability. "PHOSITA" refers to a Person Having Ordinary Skill In The Art.

Part 3: Comparative Performance Guide

To support a patent application or a publication, you must generate data comparing your (2-Bromo...6-yl)methanol derivative against the standard "Prior Art" analog (usually the 6-methyl or 6-H variant).

Recommended Data Package

We recommend synthesizing a "matched pair" to prove the functional superiority of the 6-hydroxymethyl group.

Feature6-Methyl Analog (Prior Art)6-Hydroxymethyl (Your Scaffold)Why It Matters (IP Argument)
cLogP High (~3.5)Moderate (~2.1)Lower lipophilicity reduces off-target toxicity; supports "unexpected physicochemical property."
Aq. Solubility Low (< 10 µM)High (> 50 µM)Critical for oral bioavailability; a common failure point for imidazopyridines.
Metabolic Fate Benzylic oxidation (slow)Oxidation to Acid (fast) or GlucuronidationTunable half-life. If the acid is the active metabolite, this is a prodrug claim.
C2 Reactivity StandardStandardThe OH group does not hinder Suzuki coupling if protocols are optimized (see below).

Part 4: Experimental Protocols (Self-Validating)

Protocol A: Chemoselective Suzuki Coupling at C2

Objective: Functionalize the C2-position with an aryl boronic acid without protecting the C6-alcohol. This demonstrates process efficiency (utility).

Reagents:

  • Scaffold: (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol (1.0 equiv)

  • Partner: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv)

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Methodology:

  • Setup: In a microwave vial, combine the scaffold, boronic acid, and catalyst. Purge with Argon for 5 mins. Why: Pd(0) is oxygen-sensitive; failure to degas is the #1 cause of homocoupling side products.

  • Initiation: Add dioxane and aqueous K2CO3. Seal and heat to 90°C for 2 hours (or MW 110°C for 20 min).

  • Validation Check: Monitor by LC-MS. Look for the disappearance of the Br-isotope pattern (1:1 ratio) and appearance of the product mass.

    • Control: If starting material remains, add 0.02 equiv more catalyst. If de-bromination (reduction) is observed, lower the temperature.

  • Workup: Dilute with EtOAc, wash with brine. The product (alcohol) will be in the organic layer but may require 5% MeOH/DCM for extraction if highly polar.

Protocol B: Comparative Solubility Assay

Objective: Quantify the "inventive step" (solubility advantage).

  • Preparation: Dissolve 1 mg of the 6-methyl analog and 1 mg of the 6-hydroxymethyl derivative in 10 µL DMSO (stock).

  • Dilution: Add stock to 990 µL PBS buffer (pH 7.4). Vortex for 1 hour at RT.

  • Filtration: Filter through a 0.45 µm membrane to remove precipitate.

  • Quantification: Analyze filtrate by HPLC-UV. Compare peak area against a standard curve.

    • Success Criterion: The 6-hydroxymethyl derivative should show >5x peak area compared to the 6-methyl analog.

Part 5: Synthetic Workflow Visualization

The following diagram illustrates how this single scaffold serves as a divergence point for an entire library, supporting a "Markush" style patent claim.

Synthetic_Hub Core (2-Bromoimidazo[1,2-a] pyridin-6-yl)methanol (THE SCAFFOLD) Suzuki Suzuki Coupling (C2) (Introduce Aryl Warhead) Core->Suzuki Pd(0), Ar-B(OH)2 Oxidation Oxidation (C6) (Alcohol -> Acid/Aldehyde) Core->Oxidation Dess-Martin or Pinnick Etherification Etherification (C6) (Linker Attachment) Core->Etherification NaH, R-X Prod1 Potent Kinase Inhibitor (Biaryl Core) Suzuki->Prod1 Prod2 Soluble Prodrug (Carboxylic Acid) Oxidation->Prod2 Prod3 PROTAC / Tracer (Functionalized Linker) Etherification->Prod3

Figure 2: Synthetic divergence from the core scaffold. The C2 coupling usually precedes C6 modification to prevent side reactions.

References

  • Bagdi, A. K., et al. (2020). "Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry." Current Medicinal Chemistry. Link

  • Goel, R., et al. (2019). "Recent Advances in the Synthesis and Biological Activities of Imidazo[1,2-a]pyridines." Mini-Reviews in Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties And Isosteres." Chemical Research in Toxicology. Link

  • WIPO/PCT Guidelines. "Assessing Inventive Step (Non-Obviousness)." World Intellectual Property Organization. Link

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Executive Summary & Chemical Identity[1][2] Objective: This guide defines the validated protocol for the safe handling and disposal of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol. As a halogenated heterocyclic alcohol, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

Objective: This guide defines the validated protocol for the safe handling and disposal of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol. As a halogenated heterocyclic alcohol, this compound requires strict segregation from general organic waste streams to prevent regulatory non-compliance (RCRA) and downstream incineration hazards (formation of HBr/dioxins).[1]

Chemical Profile:

  • Chemical Name: (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol[2][3]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O[1][2]
  • Structural Class: Halogenated Imidazopyridine / Primary Alcohol[1][2]

  • Physical State: Typically an off-white to pale yellow solid/powder.[1][2][3]

  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[3]

Why This Matters (The "Why")

Unlike standard organic intermediates, the presence of the Bromine (Br) atom at the C2 position dictates the disposal pathway. Incinerating brominated compounds in standard non-halogenated waste kilns can damage catalytic converters and release corrosive hydrogen bromide (HBr) gas.[3] Therefore, segregation into "Halogenated Waste" is mandatory. [2]

Hazard Assessment & Safety Logic

Before disposal, the user must understand the specific risks associated with the functional groups. This is not a generic safety check; it is a Structure-Activity Relationship (SAR) assessment.[2][3]

Functional GroupHazard ImplicationOperational Response
Imidazo[1,2-a]pyridine Core Potential biological activity (kinase inhibition); Nitrogenous base.[1][2][3]Treat as Toxic (H302) .[1][3] Avoid inhalation of dust.[3][4] Double-glove (Nitrile) to prevent dermal absorption.[2][3]
C2-Bromine Halogenated organic.[1][2][3]MANDATORY SEGREGATION. Do not mix with non-halogenated solvents (Acetone/Ethanol waste) unless necessary.[1][3]
C6-Methanol (-CH2OH) Polar handle; potential reactivity with strong oxidizers.[1][2][3]Incompatibility: Keep away from chromic acid, permanganates, or nitric acid waste streams to prevent exothermic oxidation.

GHS Classification (Derived from SAR):

  • H302: Harmful if swallowed.[1][3][4]

  • H315/H319: Causes skin and serious eye irritation.[1][3]

  • H335: May cause respiratory irritation (STOT SE 3).[1][3]

Routine Disposal Procedures

This section details the standard operating procedure (SOP) for end-of-life management of the chemical.

A. Solid Waste (Pure Compound or Contaminated Solids)[1][3]
  • Scenario: Expired shelf-life material, reaction byproducts, or contaminated weighing paper/gloves.[1][2][3]

  • Protocol:

    • Do not dissolve solid waste just to pour it into a liquid drum.[1][3] This increases waste volume and cost.[3]

    • Collect in a dedicated Wide-Mouth HDPE Jar labeled "Solid Hazardous Waste - Toxic."

    • Labeling: Explicitly write "Contains Halogenated Organics" on the tag.[1][3]

    • Disposal Path: Lab Pack -> Incineration (High Temperature with Scrubber).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1][3]
  • Scenario: The compound is dissolved in solvents (e.g., DCM, Methanol, DMSO) after a reaction or HPLC run.[1]

  • Protocol:

    • Segregation: Pour into the Halogenated Organic Solvent waste stream (Red Can/Drum).

      • Note: Even if dissolved in methanol (non-halogenated), the presence of the brominated solute technically classifies the entire mixture as halogenated for incineration purposes.

    • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction involved acids, neutralize before adding to the solvent drum to prevent drum corrosion.

    • Forbidden Mixtures: NEVER add to the "Aqueous Acid" or "Oxidizer" waste streams.[1][3]

Visual Workflow: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol State Physical State? Start->State Solid Solid Waste (Powder, Gloves, Paper) State->Solid Solid Liquid Liquid/Solution State->Liquid Dissolved SolidAction Place in Wide-Mouth HDPE Container Solid->SolidAction SolventType Solvent Type? Liquid->SolventType FinalStream HALOGENATED WASTE STREAM (High Temp Incineration) SolidAction->FinalStream Lab Pack HaloSolv Halogenated Solvent (DCM, Chloroform) SolventType->HaloSolv Contains Halogens NonHaloSolv Non-Halogenated (MeOH, DMSO) SolventType->NonHaloSolv No Halogens HaloSolv->FinalStream NonHaloSolv->FinalStream Contaminated by Brominated Solute

Figure 1: Decision logic for segregating brominated heterocyclic waste. Note that even non-halogenated solvents become "halogenated waste" once this compound is dissolved in them.

Emergency Response: Spill Management

In the event of a benchtop spill, immediate action prevents area contamination.[3]

PPE Required:

  • Nitrile Gloves (Double layer recommended).[3]

  • Safety Goggles (Standard ANSI Z87.1).[3]

  • Lab Coat (Buttoned).[1][3]

  • Respiratory:[1][2] If powder is fine/dusty, use N95 or work inside a fume hood.[3]

Step-by-Step Spill Protocol:

  • Isolate: Alert nearby personnel. Mark the area.

  • Contain (Solid): Do not dry sweep vigorously (creates dust).[1][3] Gently cover with wet paper towels to dampen, then scoop.[3]

  • Contain (Solution): dike the spill with absorbent pads or vermiculite.[1][3]

  • Clean: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[3]

  • Disposal: Place all cleanup materials (pads, towels, gloves) into the Solid Hazardous Waste bag/jar.

Regulatory & Compliance Framework (USA/Global)

Compliance is not optional.[3][4][5] This compound falls under specific regulatory definitions that dictate its "Cradle-to-Grave" lifecycle.[1][2][3][5]

EPA / RCRA Classification (USA)[2][7][8]
  • Waste Code: While (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is not explicitly P-listed or U-listed, it is regulated as a Characteristic Waste if it exhibits toxicity, or more commonly, as Hazardous Waste Not Otherwise Specified (N.O.S.) .[1][2]

  • Halogen Content: The presence of Bromine triggers requirements for incineration facilities to use acid gas scrubbers (40 CFR 264.343).[3]

  • Generator Status: The weight of this waste counts toward your facility's monthly hazardous waste generator status (VSQG, SQG, or LQG).

Transport (DOT/IATA)

When shipping waste or pure material:

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (contains (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol).[2][3]

  • Hazard Class: 6.1 (Toxic).[1][3]

  • Packing Group: III (Low danger) - Assumed based on similar analogs unless LD50 < 300mg/kg is proven.[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3][6] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2][3][Link]2][3]

  • PubChem. (2024).[1][3] Compound Summary: Imidazo[1,2-a]pyridine derivatives (Class Hazard Data).[1][2][3] National Library of Medicine.[1][3] [Link]

  • American Chemical Society (ACS). (2023).[3] Identifying and Evaluating Hazards in Research Laboratories.[3][Link]2][3]

Sources

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